Head-to-Head Cytotoxicity: Bruceanol F vs. Bruceanol D Across Six Neoplastic Cell Lines (Imamura 1993)
In the original isolation study, bruceanol F (compound 3) and bruceanol D (compound 1) were tested simultaneously against the same six neoplastic cell lines under identical assay conditions. Bruceanol F demonstrated substantially greater potency and inter-cell-line consistency . Against the TE-671 medulloblastoma line, bruceanol F (ED₅₀ 0.11 μg/mL) was approximately 34-fold more potent than bruceanol D (ED₅₀ 3.75 μg/mL). Across the remaining five cell lines (KB, A-549, HCT-8, P-388, RPMI-7951), bruceanol F maintained ED₅₀ values in a narrow range of 0.08–0.12 μg/mL, whereas bruceanol D exhibited a 6.9-fold spread (0.08–0.55 μg/mL) .
| Evidence Dimension | In vitro cytotoxicity (ED₅₀, μg/mL) against six neoplastic cell lines |
|---|---|
| Target Compound Data | Bruceanol F: KB 0.08, A-549 0.12, HCT-8 0.09, P-388 0.09, TE-671 0.11, RPMI-7951 0.09 μg/mL (mean ED₅₀ ~0.10 μg/mL; range 0.08–0.12 μg/mL) |
| Comparator Or Baseline | Bruceanol D (isomer): KB 0.08, A-549 0.55, HCT-8 0.43, P-388 0.55, TE-671 3.75, RPMI-7951 0.55 μg/mL (mean ED₅₀ ~0.99 μg/mL; range 0.08–3.75 μg/mL) |
| Quantified Difference | Bruceanol F is 4.6-fold (A-549), 4.8-fold (HCT-8), 6.1-fold (P-388), 34-fold (TE-671), and 6.1-fold (RPMI-7951) more potent than bruceanol D. Equivalent potency at KB (ED₅₀ 0.08 μg/mL for both). |
| Conditions | Standard NCI in vitro cytotoxicity protocol; ED₅₀ determined after continuous drug exposure; cell lines: KB (nasopharyngeal carcinoma), A-549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), P-388 (murine lymphocytic leukemia), TE-671 (medulloblastoma), RPMI-7951 (malignant melanoma). As reported in Imamura et al., J Nat Prod 1993, Table 3. |
Why This Matters
For researchers targeting medulloblastoma (TE-671) or melanoma (RPMI-7951) models, substituting bruceanol D for bruceanol F would result in up to a 34-fold loss of potency, potentially requiring dose escalation that could confound selectivity interpretations or exceed achievable exposure levels in downstream in vivo studies.
- [1] Imamura K, Fukamiya N, Okano M, Tagahara K, Lee KH. Bruceanols D, E, and F. Three New Cytotoxic Quassinoids from Brucea antidysenterica. J Nat Prod. 1993;56(12):2091–2097. doi:10.1021/np50102a010. PMID: 8133299. (Table 3: ED₅₀ values for compounds 1, 2, and 3 against KB, A-549, HCT-8, P-388, TE-671, and RPMI-7951 cell lines.) View Source
